Triapine
Description
Contextualization of Ribonucleotide Reductase Inhibitors in Research
Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. patsnap.comontosight.ai This function makes RNR a prime target for cancer therapy, as rapidly proliferating cancer cells have a high demand for DNA replication. ontosight.ai By inhibiting RNR, the supply of deoxyribonucleotides is choked off, leading to the suppression of DNA synthesis, cell cycle arrest, and ultimately, cell death. patsnap.comaacrjournals.org The therapeutic strategy of targeting RNR has been explored with various inhibitors, with Triapine emerging as a particularly potent example. nih.gov
Overview of this compound as an α-N-Heterocyclic Thiosemicarbazone
This compound, chemically known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is a member of the α-N-heterocyclic thiosemicarbazone class of compounds. aacrjournals.orgcancer.gov These compounds are recognized for their ability to chelate metal ions, a key feature of their biological activity. core.ac.uk this compound's structure allows it to potently inhibit the M2 subunit of ribonucleotide reductase. medchemexpress.com It is considered to be 100 to 1000 times more potent than hydroxyurea (B1673989), another RNR inhibitor used in clinical practice. aacrjournals.orgaacrjournals.org
Historical Development and Significance in Preclinical Oncology Research
Developed by Vion Pharmaceuticals, this compound has been the focus of numerous preclinical studies and has advanced into multiple clinical trials. patsnap.comrsc.org Its significance in preclinical oncology research stems from its broad-spectrum antitumor activity observed in various cancer cell lines. csuohio.edu Preclinical investigations have demonstrated this compound's ability to inhibit tumor growth and enhance the cytotoxic effects of other DNA-damaging agents and radiation. nih.govresearchgate.net This has led to its evaluation not only as a monotherapy but also as a chemosensitizer and radiosensitizer in combination therapies. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H9N5S |
|---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
[(3-aminopyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13) |
InChI Key |
XMYKNCNAZKMVQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)N |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
3-aminopyridine-2-carboxaldehyde thiosemicarbazone 3-APCT NSC 663249 PAN 811 PAN-811 PAN811 triapine |
Origin of Product |
United States |
Molecular Mechanisms of Action of Triapine
Ribonucleotide Reductase (RNR) Inhibition
Ribonucleotide reductase (RNR) is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. patsnap.comcsuohio.edu By inhibiting RNR, Triapine disrupts the supply of deoxyribonucleotides, leading to impaired DNA synthesis and cellular proliferation arrest. patsnap.comaacrjournals.org Human RNR exists in isoforms, primarily composed of two large subunits (hRRM1) and two small subunits (hRRM2 or p53R2). csuohio.eduaacrjournals.org The catalytic function of RNR is dependent on a di-iron cluster and a tyrosyl radical located within the small M2 or M2b subunits. csuohio.eduaacrjournals.org
Interaction with RNR Subunits (e.g., M2, M2b)
This compound is a potent inhibitor of the M2 and M2b subunits of RNR. medchemexpress.com It is thought to inhibit RNR through its interaction with the enzyme's active site. patsnap.com While the precise binding pocket for this compound on the R2 protein has been investigated, studies suggest that the interaction may lead to the labilization of the diferric center in the R2 subunit. diva-portal.orgresearchgate.net
Chelation of Essential Metal Cofactors (e.g., Iron)
A key aspect of this compound's mechanism is its ability to chelate essential metal cofactors, particularly iron. patsnap.comcsuohio.edumdpi.com this compound acts as an iron-binding ligand. researchgate.net This chelation of iron, which is essential for regenerating the tyrosyl radical in the M2 subunit, is considered a primary reason for this compound's potent RNR inhibition. aacrjournals.org this compound forms stable complexes with both Fe(II) and Fe(III) ions. rsc.orgnih.gov
Disruption of the Tyrosyl Radical in RNR Catalysis
The catalytic activity of RNR relies on a stable tyrosyl radical in the M2 or M2b subunit. csuohio.eduaacrjournals.org this compound disrupts this essential tyrosyl radical. patsnap.comcsuohio.edu The redox-active form of this compound, specifically the Fe(II)-Triapine complex, is responsible for inhibiting RNR by donating an electron, which directly quenches the tyrosyl radical on the R2 subunit. researchgate.netescholarship.org This quenching inactivates the enzyme. researchgate.net
Comparative Analysis with Other RNR Inhibitors (e.g., Hydroxyurea)
This compound is significantly more potent than hydroxyurea (B1673989), another RNR inhibitor used clinically. csuohio.eduaacrjournals.orgapexbt.com this compound is reported to be 100 to 1000-fold more potent than hydroxyurea in inhibiting both RNR enzyme activity and tumor cell growth. aacrjournals.orgaacrjournals.orgapexbt.com While both agents inhibit the M2 subunit by quenching a tyrosyl radical, this compound's increased activity is thought to stem from its ability to chelate iron, a mechanism distinct from hydroxyurea's direct radical scavenging. aacrjournals.orgdiva-portal.org this compound has also shown activity in cell lines resistant to hydroxyurea. aacrjournals.orgresearchgate.net
Here is a comparison of this compound and Hydroxyurea based on research findings:
| Feature | This compound | Hydroxyurea |
| RNR Inhibition Potency | 100-1000 fold more potent than Hydroxyurea aacrjournals.orgaacrjournals.orgapexbt.com | Lower potency compared to this compound aacrjournals.orgaacrjournals.orgapexbt.com |
| Mechanism of Tyrosyl Radical Quenching | Primarily via formation of redox-active Fe(II)-Triapine complex researchgate.netescholarship.org | Direct radical scavenging aacrjournals.orgdiva-portal.org |
| Iron Chelation | Potent iron chelator patsnap.comcsuohio.edumdpi.com | Does not primarily act via iron chelation for RNR inhibition aacrjournals.orgdiva-portal.org |
| Activity in HU-Resistant Cells | Active aacrjournals.orgresearchgate.net | Resistance can develop aacrjournals.org |
Metal-Dependent Cytotoxicity and Redox Cycling
Beyond RNR inhibition, this compound's cytotoxicity is significantly influenced by its interaction with metal ions, leading to redox cycling and the generation of reactive oxygen species (ROS). aacrjournals.orgaacrjournals.orgmdpi.com
Formation of this compound-Metal Complexes (e.g., this compound-Fe, this compound-Cu)
This compound readily forms complexes with various metal ions, including iron and copper. mdpi.comrsc.orgnih.govacs.orgrsc.orgacs.org The formation of these metal complexes is crucial for its cytotoxic effects. mdpi.comacs.orgrsc.org
This compound-Iron Complexes: this compound forms stable complexes with both Fe(II) and Fe(III). rsc.orgnih.gov The Fe(II)-Triapine complex is particularly important as it is the redox-active species responsible for quenching the RNR tyrosyl radical. researchgate.netescholarship.org this compound-iron complexes have been shown to produce DNA damage through a redox cycling mechanism. aacrjournals.org The Fe(III)-Triapine complex can be reduced to the Fe(II)-Triapine complex by cellular reductants like thioredoxin reductase-2. mdpi.com
This compound-Copper Complexes: Coordination of this compound and its analogues to copper(II) can significantly increase cytotoxicity. acs.orgrsc.org Copper complexes of this compound have demonstrated greater cytotoxicity in tumor cells compared to the free ligand. researchgate.net Intracellularly formed copper complexes of thiosemicarbazones like this compound are thought to contribute to their cytotoxicity and potential to induce caspase-independent cell death. rsc.org
| Metal Ion | This compound Complex Formed | Role in Cytotoxicity |
| Iron (Fe) | This compound-Fe(II), this compound-Fe(III) rsc.orgnih.gov | Quenches RNR tyrosyl radical (Fe(II)-Triapine) researchgate.netescholarship.org, involved in redox cycling and ROS generation aacrjournals.orgaacrjournals.orgresearchgate.netmdpi.com |
| Copper (Cu) | This compound-Cu(II) rsc.orgnih.govrsc.org | Increased cytotoxicity compared to free ligand acs.orgresearchgate.net, potential to induce caspase-independent cell death rsc.org |
Generation of Reactive Oxygen Species (ROS)
Studies have provided evidence confirming the generation of ROS by the Fe(II)-Triapine complex, which is involved in quenching the tyrosyl radical of the RNR small subunits, leading to enzyme inactivation aacrjournals.org. The cytotoxicity of this compound has been linked to the intracellular generation of ROS aacrjournals.org. The iron-Triapine complex has been shown to dramatically increase ROS production in model systems spandidos-publications.com.
The formation of metal chelates of this compound, particularly with iron, is considered essential to its cytotoxic effect, mediated by the formation of ROS that inactivate RNR spandidos-publications.com. This involves this compound forming a complex with Fe(III), which is then reduced to Fe(II), generating ROS and quenching RNR activity spandidos-publications.com.
Redox-Mediated Inactivation of Biological Macromolecules
This compound's mechanism also involves redox-mediated inactivation of biological macromolecules, primarily through the actions of its metal complexes and the ROS they generate. This compound is a tridentate chelator that can ligate iron and other metals spandidos-publications.com. The formation of these metal complexes, particularly with iron, is crucial for its anticancer effect spandidos-publications.com.
The redox-active form of this compound, the Fe(II)-(3-AP) complex, is directly responsible for inhibiting RNR by reducing the critical tyrosyl radical in the R2 subunit of the enzyme researchgate.net. This reduction of the tyrosyl radical can occur either directly by the Fe(II) complex or indirectly through the ROS generated by the complex nih.govnih.gov.
Beyond RNR, the ROS generated by this compound-metal complexes can cause oxidative damage to various biological macromolecules, including proteins, lipids, and nucleic acids, contributing to cell death researchgate.netmdpi.com. The redox potential of iron, when complexed with this compound, allows for redox cycling, which can lead to the production of free radicals and ROS such as the hydroxyl radical (HO•), the superoxide (B77818) radical (O₂•⁻), and hydrogen peroxide (H₂O₂) mdpi.com. These reactive species can subsequently damage macromolecules like DNA, lipids, and proteins mdpi.com.
Research indicates that the potency of RNR inhibitors like this compound is highly dependent on the redox properties of their iron complexes researchgate.net. These complexes are active within a specific redox window dictated by the cellular environment researchgate.net.
The effects of this compound-induced RNR inhibition (which inhibits DNA synthesis and prevents DNA repair) and DNA damage can synergistically lead to cell cycle arrest and apoptosis aacrjournals.org. The iron-Triapine complex is redox-active, forming ROS that can deplete intracellular glutathione (B108866) and cause DNA strand breaks spandidos-publications.com.
Table 1 summarizes some key research findings related to this compound's mechanisms of action.
| Mechanism Component | Key Findings | Source(s) |
| RNR Inhibition | Potent inhibition of RNR; Interferes with tyrosyl radical generation; Disrupts DNA synthesis. | patsnap.comaacrjournals.orgresearchgate.net |
| ROS Generation | Fe(II)-Triapine complex generates ROS (e.g., HO•, O₂•⁻, H₂O₂); Contributes to RNR inactivation and cytotoxicity. | aacrjournals.orgspandidos-publications.commdpi.com |
| Redox-Mediated Inactivation | Fe(II)-Triapine complex reduces RNR tyrosyl radical; ROS cause oxidative damage to DNA, proteins, lipids; Redox cycling of iron complex. | researchgate.netresearchgate.netnih.govnih.govmdpi.com |
| Metal Chelation | Tridentate chelator of iron and other metals; Formation of metal complexes is essential for activity. | spandidos-publications.com |
| Synergy with DNA Damage | RNR inhibition and DNA damage synergistically lead to cell cycle arrest and apoptosis. | aacrjournals.org |
Cellular and Biochemical Effects of Triapine
Impact on Deoxynucleotide Triphosphate (dNTP) Pools
As a powerful inhibitor of the RNR M2 subunit, Triapine effectively blocks the conversion of ribonucleotides to deoxyribonucleotides, leading to a significant depletion of intracellular dNTP pools. nih.govaacrjournals.org This depletion is a primary and immediate biochemical consequence of this compound exposure. nih.gov
Pharmacodynamic studies have consistently demonstrated that this compound administration leads to a decrease in the intracellular levels of dNTPs. nih.gov Research has shown that this compound can cause a rapid and marked depletion of purine (B94841) nucleotides, particularly deoxyadenosine (B7792050) triphosphate (dATP) and deoxyguanosine triphosphate (dGTP). nih.govpnas.orgacs.org The effect on dATP levels is often the most pronounced. For instance, in certain cell lines, dATP depletion was observed within 30 minutes of exposure to this compound. The impact on other dNTPs, such as deoxycytidine triphosphate (dCTP) and deoxythymidine triphosphate (dTTP), can be more variable. Some studies have even noted an increase in phosphorylated deoxythymidines following this compound treatment, a phenomenon whose mechanism is not yet fully understood. uky.edu
The degree of dNTP depletion can be influenced by the specific cell type and experimental conditions. However, the overarching effect of this compound is a significant reduction in the availability of these crucial DNA building blocks. patsnap.comnih.gov
The maintenance of balanced dNTP pools is crucial for the accuracy of DNA replication. mit.edunih.gov DNA polymerases, the enzymes responsible for synthesizing new DNA strands, rely on the correct concentration of each dNTP to ensure accurate base pairing. mdpi.com When the intracellular concentrations of dNTPs are imbalanced, as is the case following this compound treatment, the fidelity of DNA replication can be compromised. mit.edu
An imbalance in dNTP pools can lead to increased misincorporation of nucleotides by DNA polymerases. nih.gov This occurs because the relative scarcity of one dNTP can increase the likelihood of another, more abundant dNTP being incorrectly inserted into the growing DNA strand. While some DNA polymerases have proofreading capabilities to correct such errors, a severe imbalance can overwhelm these repair mechanisms, leading to a higher mutation rate. mdpi.com Studies have shown that altered expression of certain DNA polymerases, coupled with conditions that affect dNTP availability, can lead to a significant decrease in DNA replication fidelity and a higher rate of mutagenesis. nih.gov
Depletion of Intracellular dNTP Levels
Perturbation of DNA Synthesis and Repair Pathways
The depletion of dNTPs by this compound has a direct inhibitory effect on DNA polymerase activity. DNA polymerases require dNTPs as substrates to carry out DNA synthesis. mdpi.com When the intracellular concentration of these substrates falls below a critical level, DNA synthesis is immediately and effectively halted. nih.govnih.gov
Research has demonstrated that this compound is a potent inhibitor of DNA synthesis, being significantly more powerful than other RNR inhibitors like hydroxyurea (B1673989). nih.gov The inhibition of DNA synthesis is a direct consequence of the dNTP pool depletion and is a key mechanism through which this compound exerts its effects. nih.gov This cessation of DNA synthesis is a reversible process; if this compound is removed from the cellular environment, dNTP pools can recover, and DNA synthesis can resume. nih.gov
By depleting dNTP pools and halting DNA synthesis, this compound induces a state known as replication stress. nih.govresearchgate.net Replication stress is a broad term for situations where DNA replication forks slow down or stall. researchgate.netwikipedia.org A sufficient supply of dNTPs is essential for the smooth progression of replication forks. researchgate.net
The lack of available dNTPs caused by this compound leads to the stalling of replication forks. nih.govnih.gov If this stalled state is prolonged, the replication forks can become unstable and collapse, leading to the formation of DNA double-strand breaks (DSBs). nih.govcore.ac.uk This collapse of replication forks is a critical event that transforms the initial replication stress into more severe DNA damage. nih.gov
The formation of DNA double-strand breaks triggers a cellular response known as the DNA damage response (DDR). A key early event in the DDR is the phosphorylation of a histone variant called H2AX at serine 139, resulting in what is known as gamma-H2AX (γH2AX). nih.gov This phosphorylated histone accumulates at sites of DSBs, forming distinct nuclear foci that can be visualized using immunofluorescence microscopy. aacrjournals.orgresearchgate.net
Exposure to this compound leads to a significant increase in the number of γH2AX foci within cells. nih.govaacrjournals.org This accumulation of γH2AX is a direct indicator of the DNA damage, specifically DSBs, induced by the collapse of replication forks following this compound-induced replication stress. nih.govfrontiersin.org Studies have shown that even in the absence of external DNA damaging agents, this compound treatment alone can lead to an increase in γH2AX foci. aacrjournals.org Furthermore, when combined with DNA-damaging agents like radiation, this compound can lead to a greater number of unrepaired DNA lesions, as evidenced by the persistence of γH2AX foci at later time points. aacrjournals.orgresearchgate.net This suggests that this compound not only induces DNA damage but also hinders its repair, likely due to the ongoing depletion of dNTPs required for repair synthesis. aacrjournals.org The accumulation of γH2AX foci is a hallmark of this compound's cellular activity and a direct consequence of its ability to induce replication stress and subsequent DNA damage. frontiersin.orgresearchgate.net
Interactive Data Tables
| Cell Line | This compound Concentration | Duration of Exposure | Effect on dNTP Pools | Reference |
|---|---|---|---|---|
| Circulating Leukemic Blasts | Not Specified | Throughout Clinical Trial | Decreased dATP, dGTP, and dCTP | nih.gov |
| HTB-177 and KB cells | 1-2 µM | 30 minutes - 24 hours | Preferential depletion of dATP | |
| Pancreatic Neuroendocrine Neoplasms (pNENs) | Not Specified | Not Specified | Increased phosphorylated deoxythymidines (with this compound alone) | uky.edu |
| Cell Line | Treatment | Time Point | Observation | Reference |
|---|---|---|---|---|
| U251 | 5 µmol/L this compound | 16 hours | Significant increase in γH2AX foci | aacrjournals.org |
| U251 | This compound + 2 Gy Irradiation | 24 hours | Significantly greater number of γH2AX foci compared to radiation alone | aacrjournals.org |
| MCF-7 | This compound | 16 hours | Appearance of phospho-(γ)H2AX paralleled cell death | nih.gov |
| NTC and BRCA1-kd SKOV-3 | 0.75 µM this compound | 6 hours | Did not affect basal levels of Rad51 foci | nih.gov |
Interference with DNA Repair Mechanisms
This compound significantly impedes cellular DNA repair, a mechanism central to its anticancer effects and its ability to sensitize tumor cells to other DNA-damaging agents. Its primary action in this context is the disruption of homologous recombination repair (HRR), a critical pathway for fixing DNA double-strand breaks (DSBs). nih.govaacrjournals.orgnih.govnih.gov This interference leaves cancer cells vulnerable, particularly when combined with agents that induce DSBs, such as PARP inhibitors or certain chemotherapies. aacrjournals.orgnih.govnih.gov
Key research findings have elucidated the specific molecular events through which this compound impairs HRR. The process of DSB resection, an early and essential step in HRR, is a primary target. This compound inhibits the function of CtIP (C-terminal binding protein interacting protein), a protein required for the initial processing of DNA ends at a break site. aacrjournals.orgnih.govnih.gov This inhibition is mediated through a signaling cascade that involves the activation of Checkpoint Kinase 1 (Chk1). aacrjournals.orgnih.gov Activated Chk1 subsequently inhibits cyclin-dependent kinases (CDKs), which are necessary for the phosphorylation and full activation of CtIP. aacrjournals.orgnih.gov
Consequently, cells treated with this compound exhibit a reduced capacity to form nuclear foci of key HRR proteins, such as BRCA1 and Rad51, following DNA damage. nih.govresearchgate.net The persistence of unresolved γH2AX foci—a marker for DNA double-strand breaks—is a common observation in this compound-treated cells, signifying the failure of DNA repair processes. nih.govresearchgate.netfrontiersin.org By crippling the HRR pathway, this compound creates a state of "BRCAness" or HRR deficiency in cancer cells that would otherwise be proficient in this repair mechanism, providing a strong rationale for its use in combination therapies. ascopubs.orgplos.org
Table 1: Key Molecular Effects of this compound on DNA Repair Mechanisms
| Target/Marker | Effect of this compound | Consequence | Reference |
|---|---|---|---|
| Homologous Recombination Repair (HRR) | Inhibition | Sensitization to DNA damaging agents | nih.govaacrjournals.orgnih.gov |
| CtIP (RBBP8) | Blocks phosphorylation and function | Abrogation of DSB end resection | aacrjournals.orgnih.gov |
| Chk1 | Activation | Inhibition of CDK activity | aacrjournals.orgnih.gov |
| BRCA1 / Rad51 | Abolishes damage-induced foci formation | Disruption of HRR machinery assembly | nih.govresearchgate.net |
Cell Cycle Dynamics and Arrest
This compound exerts profound effects on cell cycle progression, predominantly by inducing a robust arrest at the G1-S phase transition. nih.govnih.govfrontiersin.org This effect is a direct consequence of its primary mechanism of action: the inhibition of ribonucleotide reductase (RNR). patsnap.comaacrjournals.org RNR is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotide triphosphates (dNTPs), the essential building blocks for DNA replication. nih.gov By inhibiting RNR, this compound starves the cell of the necessary precursors for DNA synthesis, thereby halting the cell cycle before entry into the S phase, where DNA replication occurs. aacrjournals.orgnih.gov
The arrest of cells at the G1/S boundary is a well-documented response to this compound treatment across various cancer cell lines. researchgate.netnih.gov Upon inhibition of RNR and subsequent dNTP pool depletion, cellular checkpoints are activated to prevent catastrophic DNA damage that would result from attempting replication without sufficient resources. nih.govnih.gov This leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle. researchgate.netresearchgate.net Studies have shown that this checkpoint activation can occur independently of the tumor suppressor protein p53, indicating a fundamental mechanism of action that is not reliant on the p53 status of the tumor. nih.gov The activation of the G1/S checkpoint provides a window for the cell to either attempt repair or be shunted towards programmed cell death pathways. frontiersin.org
The cell cycle arrest induced by this compound can be notably prolonged. frontiersin.org Research has demonstrated that this compound can strongly arrest cells at the G1/S restriction checkpoint for up to 18 hours. nih.gov This sustained arrest is critical to its therapeutic potential, as it prevents cancer cells from proliferating and provides an extended period during which DNA damage, either from this compound itself or from concurrent therapies like radiation, can remain unrepaired. nih.govnih.gov However, the arrest is not always permanent; some studies note that the effect can be transient, with rapid recovery of cell proliferation after the drug is removed, highlighting the importance of sustained exposure in therapeutic contexts. researchgate.net
Table 2: Effects of this compound on Cell Cycle Progression
| Cell Cycle Phase | Effect | Key Mediators | Reference |
|---|---|---|---|
| G1/S Transition | Checkpoint activation and arrest | RNR inhibition, dNTP depletion | nih.govnih.govfrontiersin.org |
| G0/G1 Phase | Accumulation of cells | G1/S checkpoint activation | researchgate.netresearchgate.net |
| S Phase | Inhibition of DNA synthesis | dNTP depletion | aacrjournals.orgnih.gov |
Induction of Programmed Cell Death Pathways
Beyond halting proliferation, this compound actively induces cell death through multiple programmed pathways. The sustained cellular stress caused by DNA synthesis inhibition, impaired DNA repair, and other biochemical disruptions culminates in the activation of apoptosis and the endoplasmic reticulum (ER) stress response.
This compound is a potent inducer of apoptosis in cancer cells. nih.govresearchgate.net A primary mechanism is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netnih.gov A key initiating event observed in response to this compound is the activation of the BH3-only protein Bid. nih.govyale.edu Activated Bid translocates to the mitochondria and promotes the activation of pro-apoptotic proteins BAX and BAK. frontiersin.orgbiomolther.org This leads to an increased BAX/Bcl-2 ratio, which favors the permeabilization of the mitochondrial outer membrane. researchgate.netnih.gov
The compromised mitochondrial membrane releases cytochrome c into the cytoplasm, which then associates with Apaf-1 to form the apoptosome, a complex that activates the initiator caspase-9. nih.govmdpi.com Caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell. nih.gov Studies have confirmed the activation of caspases-3, -8, and -9 in this compound-treated cells. researchgate.netyale.edunih.gov Furthermore, this compound treatment leads to the cleavage of the X-linked inhibitor of apoptosis protein (XIAP), further promoting caspase activity. yale.edu The induction of apoptosis is also linked to the generation of reactive oxygen species (ROS) by a this compound-iron complex, which can inflict direct damage and trigger cell death pathways. aacrjournals.org
In addition to directly triggering the mitochondrial apoptotic pathway, this compound induces significant stress within the endoplasmic reticulum (ER), a major site of protein synthesis and folding. researchgate.netnih.gov The disruption of cellular homeostasis by this compound leads to an accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). researchgate.netfrontiersin.org
Research indicates that this compound activates all three canonical branches of the UPR, mediated by the sensors PERK, IRE1α, and ATF6. nih.govfrontiersin.org Activation of the PERK pathway leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). nih.govfrontiersin.orgmdpi.com Both ATF4 and the activated form of ATF6 can drive the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). nih.govfrontiersin.orgembopress.org CHOP is a critical mediator of ER stress-induced apoptosis. nih.govfrontiersin.org The activation of these pathways, along with stress-activated kinases like JNK and p38 MAPK, contributes significantly to this compound's cytotoxicity. nih.gov
Table 3: this compound's Role in Programmed Cell Death Pathways
| Pathway | Key Events Induced by this compound | Key Proteins Involved | Reference |
|---|---|---|---|
| Apoptosis (Mitochondrial Pathway) | Activation of initiator proteins | Bid | nih.govyale.edu |
| Increased pro-apoptotic signaling | BAX/Bcl-2 ratio increase | researchgate.netnih.gov | |
| Caspase cascade activation | Caspase-9, Caspase-3, Caspase-8 | researchgate.netyale.edunih.gov | |
| Inhibition of apoptosis inhibitors | Cleavage of XIAP | yale.edu | |
| Endoplasmic Reticulum (ER) Stress | Activation of all three UPR sensors | PERK, IRE1α, ATF6 | nih.govfrontiersin.org |
| Upregulation of pro-apoptotic transcription factors | ATF4, CHOP | nih.govfrontiersin.org |
Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression
This compound has been shown to influence the expression of key proteins involved in the regulation of apoptosis, a programmed cell death pathway. Its activity often leads to an upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins, thereby tipping the cellular balance towards cell death.
In studies involving various cancer cell lines, treatment with this compound has been associated with changes in the B-cell lymphoma 2 (Bcl-2) family of proteins. This family consists of both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). mdpi.comaging-us.com Research has indicated that this compound can lead to the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Concurrently, an upregulation of pro-apoptotic proteins such as Bax and Bak has been observed, which can trigger the mitochondrial pathway of apoptosis. researchgate.net Furthermore, this compound has been found to induce the expression of Bim, another pro-apoptotic protein that is essential for endoplasmic reticulum (ER) stress-related apoptosis. nih.gov The tumor suppressor protein p53, a critical regulator of apoptosis, can also be influenced by this compound. p53 is known to induce the transcription of several pro-apoptotic genes, including BAX and BAK, while inhibiting the transcription of the anti-apoptotic gene BCL-2. mdpi.com
Table 1: Effect of this compound on Apoptotic Protein Expression
| Protein Family | Protein | Effect of this compound | Functional Consequence |
|---|---|---|---|
| Bcl-2 Family | Bcl-2 | Downregulation researchgate.net | Promotes Apoptosis |
| Bcl-xL | Downregulation researchgate.net | Promotes Apoptosis | |
| Bax | Upregulation researchgate.net | Promotes Apoptosis | |
| Bak | Upregulation researchgate.net | Promotes Apoptosis | |
| Bim | Upregulation nih.gov | Promotes Apoptosis | |
| Tumor Suppressors | p53 | Upregulation researchgate.net | Promotes Apoptosis |
| Caspases | Caspases | Upregulation researchgate.net | Execution of Apoptosis |
This table summarizes the general effects of this compound on key apoptotic proteins as observed in various cancer cell lines. The specific effects can vary depending on the cell type and experimental conditions.
Effects on Other Cellular Processes and Signaling
Modulation of Stress Kinases (e.g., JNK, p38 MAPK)
This compound has been demonstrated to activate cellular stress kinases, particularly the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. nih.govresearchgate.net Activation of these kinase cascades is a common cellular response to various stressors, including chemical agents and endoplasmic reticulum (ER) stress. researchgate.net
In colon cancer cells, treatment with this compound resulted in the phosphorylation, and thus activation, of both JNK and p38 MAPK. nih.govresearchgate.net The activation of JNK, in particular, appears to be a significant contributor to the cytotoxic effects of this compound, as inhibiting JNK activity was shown to counteract the drug's efficacy. nih.gov The JNK pathway can promote apoptosis through multiple mechanisms, including the activation of pro-apoptotic proteins. researchgate.nettandfonline.com Similarly, the activation of p38 MAPK is associated with stress-induced apoptosis. mdpi.com The activation of both JNK and p38 MAPK is linked to ER stress, a condition that can be induced by this compound. nih.govresearchgate.net
Alterations in Cellular Metabolism
This compound can induce significant alterations in cellular metabolism, primarily by affecting processes such as glycolysis and oxidative phosphorylation. As an iron chelator, this compound can interfere with the function of iron-containing enzymes that are crucial for metabolic pathways. oncotarget.comnih.gov
Some studies suggest that this compound can inhibit oxidative phosphorylation, the primary energy-generating process in most cells, although to a lesser extent than other iron chelators like VLX600. oncotarget.com This inhibition of oxidative phosphorylation can lead to a metabolic shift in cancer cells. Furthermore, this compound's primary mechanism of action, the inhibition of ribonucleotide reductase, depletes the pool of deoxyribonucleotides necessary for DNA synthesis, which indirectly impacts metabolic resources. aacrjournals.orgaacrjournals.org The generation of reactive oxygen species (ROS) by the this compound-iron complex can also contribute to metabolic stress and damage to cellular components. aacrjournals.org While some research points to an increase in glycolysis upon treatment with certain metabolic inhibitors, the direct and comprehensive effects of this compound on the glycolytic pathway are still being elucidated. science.govbiorxiv.org
Preclinical Efficacy and Antitumor Activity of Triapine
In Vitro Cytotoxicity in Cancer Cell Lines
Triapine has shown significant cytotoxic effects across a wide array of cancer cell lines in laboratory settings. Its effectiveness is evident in its broad-spectrum activity, the way it inhibits growth in a concentration-dependent manner, and its ability to act on cancer cells that have developed resistance to other chemotherapy drugs. researchgate.netresearchgate.net
This compound has demonstrated notable antiproliferative activity against a diverse range of human cancer cell lines. researchgate.net Its efficacy has been observed in malignancies including leukemia, non-small-cell lung cancer, renal cancer, melanoma, and ovarian cancer. nih.gov Studies have also reported its activity against pancreatic, breast, and cervical cancer cell lines. yale.edu For example, in the National Cancer Institute's 60-tumor cell line screen, this compound showed an average concentration required to inhibit growth by 50% (GI₅₀) of approximately 1.6 μM. aacrjournals.org
Table 1: Examples of Cancer Types with Cell Lines Sensitive to this compound
| Cancer Type | Example Cell Lines |
|---|---|
| Leukemia | L1210, HL-60 researchgate.netnih.gov |
| Lung Cancer | M109, Non-small-cell lung cancer lines nih.govresearchgate.net |
| Ovarian Cancer | A2780 researchgate.netresearchgate.net |
| Nasopharyngeal Carcinoma | KB researchgate.net |
| Melanoma | Melanoma cell lines nih.gov |
| Renal Cancer | Renal cancer cell lines nih.gov |
| Ewing Sarcoma | A-673, ES7, EW-7, TC-71 biorxiv.org |
| Pancreatic Carcinoma | PSN1 aacrjournals.org |
| Prostate Carcinoma | DU145 aacrjournals.org |
| Glioma | U251 aacrjournals.org |
The cytotoxic effect of this compound is directly related to its concentration, with higher concentrations leading to greater inhibition of cancer cell growth. This relationship is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies have consistently shown that this compound has IC₅₀ values in the low micromolar range across various cancer cell lines, underscoring its potency. For instance, the IC₅₀ for this compound has been reported to be in the range of 0.85–10.4 μM in a variety of solid tumor cells, including melanoma, ovary, breast, colon, and lung cancer cell lines. nih.gov In Ewing sarcoma cell lines, the mean IC₅₀ was found to be 0.35 µM. biorxiv.org In ovarian cancer cell lines, treatment with this compound resulted in decreased cell viability in a time- and dose-dependent manner. yale.edu
Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| SW480 | Colon Carcinoma | 0.67 ± 0.18 rsc.org |
| A2780 | Ovarian Carcinoma | 0.32 ± 0.05 rsc.org |
| EwS cell lines (mean) | Ewing Sarcoma | 0.35 biorxiv.org |
| Various solid tumor lines | Melanoma, Ovary, Breast, Colon, Lung | 0.85 - 10.4 nih.gov |
A key feature of this compound is its demonstrated activity against cancer cell lines that have developed resistance to standard chemotherapeutic agents. For example, this compound was found to be similarly active against both wild-type and hydroxyurea-resistant sublines of human KB nasopharyngeal carcinoma cells. researchgate.netglpbio.com This suggests that this compound's mechanism of action can bypass some common drug resistance pathways. Furthermore, preclinical models suggest that this compound may be effective in overcoming chemoresistance to drugs like doxorubicin (B1662922) and gemcitabine (B846) in Ewing sarcoma. biorxiv.org Studies have also been conducted on this compound-resistant cell lines, such as SW480/Tria and A2780/Tria, to understand the mechanisms of resistance and find ways to circumvent it. rsc.orgacs.org
Concentration-Dependent Growth Inhibition
In Vivo Antitumor Activity in Animal Models
The promising in vitro results have been successfully translated into significant antitumor activity in various animal models, further supporting the potential of this compound as a cancer therapeutic.
In xenograft models, where human tumor cells are implanted into immunodeficient mice, this compound has shown marked antitumor effects. It has caused significant growth inhibition of various human tumor xenografts, including murine M109 lung carcinoma and human A2780 ovarian carcinoma. researchgate.netglpbio.com In a model using SKOV3 epithelial ovarian cancer cells, the combination of this compound, olaparib (B1684210), and cediranib (B1683797) suppressed tumor growth. plos.org Similarly, in mice with xenografts of A-673 Ewing sarcoma cells, treatment with this compound significantly reduced tumor growth. biorxiv.org The antitumor activity of this compound, alone or in combination with other agents like paclitaxel (B517696), has also been demonstrated in a murine syngeneic tumor model of M109 lung carcinoma. oatext.com
This compound has also been evaluated in syngeneic models, where the tumor cells are from the same genetic background as the animal model. In studies with L1210 leukemia in mice, this compound was active over a broad range of dosages and was curative for some of the mice. researchgate.net Phase I studies in adult patients with advanced leukemias have also been conducted, showing that this compound can be administered safely and results in a reduction in white blood cell counts in a majority of patients. nih.govnih.gov These preclinical and early clinical findings indicate that this compound warrants further investigation for hematologic malignancies. nih.govnih.gov
Impact on Tumor Growth and Regression
Preclinical studies have consistently demonstrated the potent antitumor activity of this compound across a variety of cancer models. In vivo, this compound has shown the ability to significantly inhibit the growth of several murine and human tumors. Notably, it caused pronounced growth inhibition of the murine Madison 109 (M109) lung carcinoma and human A2780 ovarian carcinoma xenografts in mice. researchgate.netnih.govresearchgate.net The agent has also displayed antitumor effects against L1210 leukemia in murine models. nih.gov
The efficacy of this compound is not limited to its use as a single agent. Preclinical research indicates that it can enhance the effects of other cancer therapies. For instance, when administered to mice with tumor xenografts following irradiation, this compound led to a greater than additive increase in radiation-induced tumor growth delay. aacrjournals.org This suggests a synergistic relationship that inhibits the repair of DNA damage caused by radiation. aacrjournals.org Similarly, when used in combination with certain chemotherapeutic agents, this compound has been shown to produce a significant delay in the growth of epithelial ovarian cancer (EOC) tumors in xenograft models. researchgate.net
The table below summarizes the observed effects of this compound on tumor growth in various preclinical models.
| Tumor Model | Observed Effect | Source(s) |
| Murine M109 Lung Carcinoma | Pronounced growth inhibition | researchgate.netnih.govresearchgate.net |
| Human A2780 Ovarian Carcinoma Xenograft | Pronounced growth inhibition | researchgate.netnih.govresearchgate.net |
| L1210 Leukemia (Murine) | Displayed anti-tumor activity | nih.gov |
| Various Tumor Xenografts (with Radiation) | Greater than additive increase in tumor growth delay | aacrjournals.org |
| Epithelial Ovarian Cancer (EOC) Xenograft (with Chemotherapy) | Significant delay of tumor growth | researchgate.net |
Comparative Efficacy and Therapeutic Index in Preclinical Models
A key aspect of this compound's preclinical profile is its significantly higher potency compared to other ribonucleotide reductase inhibitors, particularly hydroxyurea (B1673989). nih.govaacrjournals.org In both enzyme and tumor cell-growth inhibition assays, this compound has been found to be approximately 100 to 1,000 times more potent than hydroxyurea. aacrjournals.orgnih.gov This enhanced potency extends to cancer cells that have developed resistance to hydroxyurea; studies have shown that hydroxyurea-resistant L1210 leukemia cells and a resistant subline of human KB nasopharyngeal carcinoma remain fully sensitive to this compound. researchgate.netnih.gov
The antitumor effects of this compound have also been compared to other classes of anticancer drugs. In the M109 murine lung tumor model, the antitumor activity of this compound was found to be comparable to that of paclitaxel. aacrjournals.org
The following table provides a comparative overview of this compound's efficacy.
| Comparator Agent | Context of Comparison | Relative Efficacy/Potency of this compound | Source(s) |
| Hydroxyurea | Enzyme and tumor cell-growth inhibition | 100–1000-fold more potent | aacrjournals.orgnih.gov |
| Hydroxyurea | In vivo DNA synthesis inhibition in L1210 cells | More potent and more pronounced effects | nih.gov |
| Hydroxyurea | Activity in resistant cell lines | Active in hydroxyurea-resistant cells | researchgate.netnih.govnih.gov |
| Paclitaxel | Antitumor effects in M109 tumor model | Comparable | aacrjournals.org |
The therapeutic index, a measure of a drug's relative safety, has a pharmacological basis demonstrated in preclinical models. nih.govresearchgate.net This is founded on the differential recovery rates of DNA synthesis between normal host tissues and malignant cells following treatment with this compound. nih.gov Studies in mice showed that DNA synthesis in normal tissues, such as the duodenum and bone marrow, recovered uniformly faster than in L1210 leukemia cells. nih.govresearchgate.net The duration of DNA synthesis inhibition in the leukemia cells lasted considerably longer than in animals treated with hydroxyurea, providing a therapeutic window where cancer cells are more affected than normal, rapidly dividing host cells. nih.gov This differential effect provides a pharmacological rationale for this compound's therapeutic index in these preclinical settings. nih.govresearchgate.net
Mechanisms of Resistance to Triapine
Intrinsic Resistance Pathways
Intrinsic resistance refers to the inherent ability of cancer cells to withstand the effects of a drug without prior exposure. Key pathways contributing to intrinsic resistance to Triapine include baseline RNR expression and metabolic adaptations.
Baseline RNR Expression and Activity
The primary target of this compound is the RRM2 subunit of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. aacrjournals.orgnih.gov Cancer cells with high baseline expression or activity of RNR can exhibit intrinsic resistance to this compound. frontiersin.org An overactive RNR can more effectively facilitate DNA damage repair, thereby diminishing the cytotoxic effects of the drug. frontiersin.org For example, in uterine cervix cancers, unchecked RNR activity provides a rationale for the development of RNR inhibitors like this compound. frontiersin.org Interestingly, some tumor cell lines selected for resistance to hydroxyurea (B1673989), another RNR inhibitor, did not show cross-resistance to this compound, suggesting this compound may overcome certain resistance mechanisms related to RRM2 overexpression. aacrjournals.org
Metabolic Adaptations
Cancer cells can undergo metabolic reprogramming to survive and proliferate under therapeutic stress. nih.govnih.gov These metabolic adaptations can contribute to intrinsic resistance to chemotherapy. nih.gov While specific metabolic adaptations conferring intrinsic resistance to this compound are still being fully elucidated, general mechanisms include alterations in glucose and glutamine metabolism, increased antioxidant capacity through pathways like the pentose (B10789219) phosphate (B84403) pathway, and adaptive mitochondrial reprogramming. nih.govre-place.be The metabolic plasticity of cancer cells allows them to switch between different energy production pathways to cope with the stress induced by drugs like this compound. nih.gov
Acquired Resistance Mechanisms
Acquired resistance develops in response to drug treatment, leading to the selection and growth of resistant cancer cell clones. frontiersin.org Several mechanisms of acquired resistance to this compound have been identified.
Genetic and Epigenetic Alterations Associated with Resistance
Prolonged exposure to this compound can lead to genetic and epigenetic changes that confer resistance. thno.orgnih.govnih.gov One of the most well-documented genetic alterations is the loss of the phosphodiesterase 4D (PDE4D) gene locus. nih.govoncotarget.comresearchgate.netoncotarget.com This loss results in increased intracellular levels of cyclic AMP (cAMP). nih.govbiocrick.com
Epigenetic modifications, such as DNA methylation and histone alterations, can also drive drug resistance by altering gene expression without changing the DNA sequence itself. thno.orgnih.gov For instance, promoter hypomethylation can lead to the overexpression of resistance-related genes. acs.org These epigenetic changes can be heritable and contribute to the stable resistant phenotype of cancer cells. mdpi.com
Role of Efflux Transporters (e.g., ABCB1)
Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a common mechanism of multidrug resistance. oncotarget.comjpp.krakow.pl In the context of acquired this compound resistance, the upregulation of ABCB1 (also known as P-glycoprotein) has been observed in this compound-resistant cell lines, such as the SW480/tria colon carcinoma subline. acs.orgoncotarget.comresearchgate.net This overexpression can lead to cross-resistance against various other chemotherapeutic agents that are substrates of ABCB1. acs.org
However, studies have shown that this compound is a weak substrate for ABCB1, and inhibition of ABCB1 does not significantly re-sensitize resistant cells to this compound. acs.orgoncotarget.com This suggests that while ABCB1 overexpression is a consequence of this compound-induced stress, it is not the primary mechanism of acquired resistance to this compound itself. oncotarget.comnih.gov The increased ABCB1 expression appears to be a result of cellular stress responses, potentially mediated by protein kinase C (PKC) activation. acs.orgnih.gov
Involvement of Signaling Pathways (e.g., PDE4D-mediated)
The loss of PDE4D and subsequent increase in cAMP levels activate downstream signaling pathways that play a crucial role in acquired this compound resistance. oncotarget.combiocrick.com Two major downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). biocrick.comspandidos-publications.com
Research has shown that in this compound-resistant cells, there is hyperactivation of both the PKA-Creb and the Epac-Rap1 signaling axes. nih.govoncotarget.combiocrick.com Surprisingly, inhibiting PKA does not restore sensitivity to this compound. nih.govoncotarget.combiocrick.com In contrast, activation of Epac leads to significant this compound resistance in sensitive cells, and conversely, knocking down Epac or inhibiting its downstream target, Rap1, re-sensitizes resistant cells to this compound. nih.govresearchgate.netbiocrick.com
The Epac-Rap1 pathway is a known regulator of integrins, which are cell surface receptors involved in cell adhesion, proliferation, and survival. nih.govoncotarget.com this compound-resistant cells with PDE4D loss exhibit enhanced plasma membrane expression of several integrin subunits and increased activation of downstream effectors like Src. nih.govoncotarget.comoncotarget.com Inhibition of these integrins or Src can effectively re-sensitize the resistant cells to this compound. nih.govoncotarget.comoncotarget.com This identifies the cAMP-Epac-Rap1-Integrin signaling cascade as a key mechanism of acquired resistance to this compound. nih.govresearchgate.net
Table of Research Findings on this compound Resistance
Table of Mentioned Compounds
Cellular Adaptive Responses to RNR Inhibition
The inhibition of ribonucleotide reductase (RNR) by this compound, a critical enzyme for DNA synthesis, triggers a series of adaptive responses within cancer cells, leading to the development of resistance. patsnap.comaacrjournals.org A primary mechanism of this adaptation involves alterations in the RNR enzyme itself. The RNR enzyme is composed of two subunits, M1 and M2 (with isoforms hRRM2 and p53R2). nih.gov Upregulation of the M2 subunit is a known response to RNR inhibition and can decrease the sensitivity of cancer cells. nih.gov For instance, in glioblastoma cells under therapeutic pressure, an increased expression of the RNR regulatory subunit M2 (RRM2) has been observed. nih.gov This overexpression is linked to the selective production of deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP), which are crucial for the DNA damage response, thereby promoting chemoresistance. nih.govnorthwestern.edu
Beyond direct modifications to the RNR enzyme, cancer cells can activate complex signaling pathways to counteract the effects of this compound. In a this compound-resistant colon carcinoma cell line, SW480/tria, a significant genomic alteration was the loss of the phosphodiesterase 4D (PDE4D) gene locus. oncotarget.com This loss leads to increased levels of cyclic AMP (cAMP), which in turn hyperactivates downstream signaling pathways. oncotarget.comresearchgate.net While the Protein Kinase A (PKA)-Creb axis was not found to be central to this resistance, the Exchange Protein Activated by cAMP (Epac)-Ras-related protein 1 (Rap1) signaling pathway was identified as a key driver. oncotarget.comresearchgate.net
Activation of the Epac-Rap1 axis leads to enhanced integrin expression and activation, bolstering the adhesion of cancer cells to the extracellular matrix. oncotarget.com This integrin-mediated signaling, involving downstream effectors like Src, RhoA, and Rac, constitutes a significant acquired resistance mechanism against this compound. oncotarget.com Furthermore, acquired resistance in solid tumor cell models has also been associated with the rapid upregulation of multidrug resistance mechanisms, such as the ABCB1 (P-glycoprotein) efflux pump, even though this compound is considered a weak substrate for such transporters. acs.org
Strategies for Overcoming this compound Resistance in Preclinical Settings
Researchers are actively investigating several preclinical strategies to circumvent or reverse this compound resistance. These approaches primarily fall into two categories: the development of novel this compound derivatives and the implementation of combination therapies.
A promising strategy involves the chemical modification of the this compound molecule. Systematic N-methylation of this compound has yielded derivatives with the ability to overcome acquired resistance. acs.orgbiocrick.com Studies on a this compound-resistant colon carcinoma cell line (SW480/Tria) revealed that while the parental cell line was highly resistant to this compound, derivatives with at least one N-dimethylation were not affected by this resistance and, in some cases, showed increased activity in the resistant cells compared to the sensitive parental cells. acs.org This suggests that these modified compounds may have a different mode of action or are less susceptible to the resistance mechanisms developed against the parent compound. core.ac.uk
| Compound Derivative Series | Activity in this compound-Resistant Cells (SW480/Tria) |
| This compound (parent compound) | High resistance observed. acs.org |
| Derivatives with one methyl group | Cross-resistance observed. acs.org |
| Derivatives with at least one NMe₂ moiety | Activity not diminished; often enhanced compared to parental cells. acs.org |
| "Completely" methylated derivative | Exerted nanomolar activity and was not affected by acquired resistance. acs.orgbiocrick.com |
Combination therapies represent another key approach to overcoming this compound resistance. By targeting multiple cellular pathways simultaneously, these combinations can enhance therapeutic efficacy and counteract resistance mechanisms.
Combination with DNA Damaging Agents: this compound has been shown to potentiate the effects of radiation therapy and chemotherapy agents like cisplatin (B142131). nih.govfrontiersin.org The rationale is that by inhibiting RNR, this compound disrupts the supply of deoxynucleotides needed for DNA repair, making cancer cells more vulnerable to the DNA damage induced by radiation or cisplatin. nih.govfrontiersin.org In glioblastoma models, combining this compound with temozolomide (B1682018) (TMZ) has been shown to significantly increase the antitumor activity of TMZ, suggesting a way to overcome chemoresistance. nih.govnorthwestern.edu
Combination with Targeted Inhibitors: Targeting the specific signaling pathways involved in resistance is a rational strategy. In cell lines where resistance is mediated by the cAMP-Epac-Rap1-Integrin axis, pharmacological inhibition of integrins or the downstream effector Src resulted in potent re-sensitization to this compound. oncotarget.com Similarly, combining RNR inhibitors like this compound with ATR (Ataxia Telangiectasia and Rad3-related) inhibitors has shown synergistic effects. researchgate.netashpublications.org RNR inhibition causes replication stress, which activates the protective ATR pathway; inhibiting ATR thus disables this defense mechanism, leading to enhanced cancer cell death. researchgate.net
| Combination Strategy | Rationale | Preclinical Finding |
| This compound + Radiation/Cisplatin | Inhibit DNA repair by depleting dNTP pools, increasing sensitivity to DNA damaging agents. nih.govfrontiersin.org | Increased overall response rates in cervical cancer models. frontiersin.org |
| This compound + Temozolomide (TMZ) | Overcome chemoresistance in glioblastoma by inhibiting RRM2-mediated dNTP production required for DNA damage response. nih.govnorthwestern.edu | Enhanced efficacy of TMZ therapy in patient-derived xenograft models of glioblastoma. nih.gov |
| This compound + Integrin/Src Inhibitors | Target the Epac-Rap1-Integrin signaling pathway identified as a key acquired resistance mechanism. oncotarget.comoncotarget.com | Potent re-sensitization of this compound-resistant colon cancer cells. oncotarget.com |
| This compound + ATR Inhibitors | Block the ATR-mediated response to replication stress induced by RNR inhibition. researchgate.netashpublications.org | Strong synergistic cell death in Ewing's sarcoma and AML cells. researchgate.netashpublications.org |
These preclinical findings highlight several viable strategies for tackling this compound resistance, paving the way for more effective clinical applications. oncotarget.comoncotarget.com
Triapine in Combination Research Strategies
Radiosensitization Research
Ribonucleotide reductase plays a role in DNA repair, making it a target for strategies aimed at increasing the effectiveness of radiotherapy aacrjournals.orgfrontiersin.org. Triapine's ability to inhibit RNR positions it as a potential radiosensitizer.
Enhancement of Radiation-Induced DNA Damage
This compound has been shown to enhance radiation-induced DNA damage. Studies have indicated that this compound can inhibit the repair of DNA double-strand breaks (DSBs) caused by radiation. For instance, exposure of tumor cell lines to this compound resulted in a significantly greater number of γH2AX foci, a marker for DNA DSBs, at 24 hours after irradiation compared to radiation alone, suggesting the presence of unrepaired DNA damage. aacrjournals.orgnih.gov. This persistence of γH2AX foci indicates that this compound interferes with the cellular machinery responsible for repairing the DNA lesions induced by radiation. aacrjournals.orgfrontiersin.orgnih.gov.
Potentiation of Radiation Cytotoxicity
This compound has demonstrated the ability to potentiate radiation cytotoxicity in various cancer cell lines and in vivo models. In vitro studies using human tumor cell lines, including glioma, pancreatic, and prostate cancer cells, showed that this compound enhanced radiosensitivity when administered before or immediately after irradiation. aacrjournals.orgfrontiersin.orgnih.gov. The dose enhancement factors at a surviving fraction of 0.10 ranged from 1.5 to 1.8 in different tumor cell lines when this compound was delivered before irradiation. aacrjournals.org.
Table 1: Radiosensitization by this compound in Tumor Cell Lines (In Vitro) aacrjournals.org
| Cell Line | This compound Timing (Relative to Irradiation) | Dose Enhancement Factor (at SF 0.10) |
| DU145 (Prostate) | Before | 1.8 |
| U251 (Glioma) | Before | 1.5 |
| PSN1 (Pancreatic) | Before | 1.6 |
| DU145 (Prostate) | Immediately After | Increase observed |
| U251 (Glioma) | Immediately After | Increase observed |
| PSN1 (Pancreatic) | Immediately After | Increase observed |
In vivo studies using tumor xenografts in mice also supported the radiosensitizing effects of this compound, with greater tumor growth delay observed when this compound was administered immediately after irradiation. aacrjournals.orgfrontiersin.org. Clinical trials evaluating the combination of this compound with cisplatin (B142131) and radiation in locally advanced cervical or vaginal cancer have shown promising results, with high disease response rates. frontiersin.orgnih.govfrontiersin.orgnih.gov. A single-arm phase II trial reported a 96% response rate with the this compound-cisplatin-radiotherapy combination. frontiersin.orgnih.gov. A randomized phase II trial showed that the addition of this compound to cisplatin-radiotherapy improved the rate of metabolic complete response from 69% to 92%. nih.gov.
Cellular and Molecular Basis of Radiosensitizing Effects
The radiosensitizing effects of this compound are primarily attributed to its inhibition of RNR, which leads to a depletion of dNTP pools necessary for DNA repair synthesis. aacrjournals.orgaacrjournals.org. By limiting the availability of these essential building blocks, this compound impairs the cell's ability to effectively repair DNA damage induced by radiation. This is particularly relevant for mechanisms like homologous recombination repair (HRR), which requires DNA synthesis to mend double-strand breaks. nih.govaacrjournals.org. Preclinical studies have shown that this compound disrupts HRR activity. nih.govaacrjournals.org. Furthermore, this compound can induce cell cycle arrest, particularly at the G1/S phase checkpoint, which can influence the cell's response to radiation. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net. This compound's iron-chelating properties may also contribute to its mechanism of action, as RNR contains an iron center crucial for its activity. wikipedia.orgaacrjournals.orgnih.gov. The timing of this compound administration relative to irradiation appears to be important, with studies suggesting enhanced radiosensitization when this compound is delivered shortly after radiation. aacrjournals.orgfrontiersin.org.
Combination with Chemotherapeutic Agents
This compound has been investigated in combination with various chemotherapeutic agents to achieve synergistic or additive anti-tumor effects.
Synergistic Interactions with DNA-Damaging Agents (e.g., Cisplatin, Doxorubicin (B1662922), Etoposide)
Combinations of this compound with DNA-damaging agents like cisplatin, doxorubicin, and etoposide (B1684455) have shown synergistic interactions in preclinical studies. selleck.co.jpnih.govacs.orgresearchgate.net. This compound's depletion of dNTP pools can hinder the repair of DNA lesions induced by these agents, leading to increased cytotoxicity.
Cisplatin: Cisplatin primarily causes DNA intrastrand and interstrand crosslinks. nih.gov. This compound has been shown to enhance the sensitivity of cancer cells to cisplatin. nih.govaacrjournals.orgresearchgate.netmdpi.com. Preclinical studies suggest that sequential administration of this compound and cisplatin may be necessary for synergistic effects, possibly due to chemical interactions between the two drugs. nih.gov. Clinical trials combining this compound with cisplatin and radiation have shown high response rates in cervical cancer. frontiersin.orgnih.govfrontiersin.orgnih.gov. A phase I trial evaluating this compound in combination with cisplatin and paclitaxel (B517696) in advanced solid tumors found the combination to be tolerable, although objective responses were not observed in this specific trial. frontiersin.orgresearchgate.net.
Doxorubicin: Doxorubicin is a topoisomerase II inhibitor that causes DNA double-strand breaks. nih.govnih.gov. Synergy between this compound and doxorubicin has been demonstrated in preclinical models, including prolonged survival in mice bearing leukemia. nih.gov. A phase I study of this compound in combination with doxorubicin in patients with advanced solid tumors found the combination to be tolerable with some subjective evidence of clinical activity. nih.govnih.gov.
Etoposide: Etoposide is also a topoisomerase II inhibitor that induces DNA double-strand breaks. nih.gov. This compound has been shown to sensitize cancer cells to etoposide, and this effect may involve the disruption of homologous recombination repair. nih.govaacrjournals.orgnih.gov. Preclinical studies have indicated synergistic sensitization of cancer cells to etoposide when treated with this compound. nih.govaacrjournals.org.
Table 2: Synergistic Interactions of this compound with DNA-Damaging Agents (Preclinical Data) selleck.co.jpnih.govacs.orgresearchgate.net
| DNA-Damaging Agent | Observed Interaction with this compound | Preclinical Model |
| Cisplatin | Synergistic inhibition | L1210 leukemia (mice), various cancer cell lines |
| Doxorubicin | Synergistic inhibition | L1210 leukemia (mice), various cancer cell lines |
| Etoposide | Synergistic inhibition | L1210 leukemia (mice), various cancer cell lines |
Combinations with Nucleoside Analogues (e.g., Gemcitabine (B846), Cytarabine)
Nucleoside analogues, such as gemcitabine and cytarabine, are also cytotoxic agents that interfere with DNA synthesis, often by being incorporated into DNA or by inhibiting enzymes involved in nucleotide metabolism, including RNR. aacrjournals.orgresearchgate.net.
Gemcitabine: Gemcitabine is a deoxycytidine analogue that inhibits DNA synthesis and also acts as a potent inhibitor of RNR. researchgate.net. Preclinical studies have shown that this compound can enhance the activity of gemcitabine. aacrjournals.orgresearchgate.netnih.govnih.gov. Sequential administration of this compound followed by gemcitabine has been explored, with findings suggesting increased cellular uptake and DNA incorporation of gemcitabine, leading to enhanced cytotoxicity. researchgate.netnih.gov. A phase II trial of this compound in combination with gemcitabine in patients with unresectable or metastatic pancreatic cancer showed evidence of preliminary activity. ascopubs.orgascopubs.org. A phase I study of prolonged infusion of this compound with fixed dose rate gemcitabine found the combination to be well tolerated with some evidence of activity in heavily pretreated patients. nih.govnih.gov.
Cytarabine: Cytarabine (cytosine arabinoside) is another nucleoside analogue used in cancer treatment. While some preclinical studies suggested no enhancement of survival when this compound was combined with cytosine arabinoside in a leukemia model acs.orgresearchgate.net, other research indicates that inhibition of RNR can enhance the activity of subsequently administered nucleoside analogues aacrjournals.orgnih.gov. Combinations of fludarabine (B1672870) (another nucleoside analogue) and this compound have shown clinical activity in aggressive myeloproliferative neoplasms. nih.govhaematologica.org.
Table 3: Interactions of this compound with Nucleoside Analogues (Preclinical and Clinical Data) acs.orgresearchgate.netresearchgate.netnih.govnih.govascopubs.orgnih.govhaematologica.org
| Nucleoside Analogue | Observed Interaction with this compound | Model/Study Type |
| Gemcitabine | Additive or synergistic cytotoxicity, enhanced uptake and DNA incorporation | In vitro, Phase I/II clinical trials |
| Cytarabine | No enhancement of survival in some preclinical models; potential for enhanced activity based on RNR inhibition | Preclinical (L1210 leukemia), general mechanism |
| Fludarabine | Clinical activity observed in combination | Phase I/II clinical trials (hematologic malignancies) |
Preclinical Rationale for Sequence-Dependent Combinations
Preclinical studies have provided a strong rationale for investigating sequence-dependent combinations of this compound with other agents, particularly those that induce DNA damage frontiersin.orgplos.orgnih.gov. This compound's inhibition of RNR leads to the depletion of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair aacrjournals.orgfrontiersin.orgplos.org. This depletion is predicted to inhibit the repair of DNA damage caused by other cytotoxic agents aacrjournals.org.
Conversely, administering this compound after DNA-damaging agents like cisplatin or radiation has shown enhanced cytotoxicity in preclinical models frontiersin.org. In this sequence, this compound inhibits RNR activity when the nucleotide supply is most critical for repairing damaged DNA, thereby protracting DNA repair and leading to cell death frontiersin.org. Studies in uterine cervix cancer cells, for example, showed that this compound potently blocks deoxynucleotide output by RNR after DNA damage, prolongs cell cycle arrest at the G1-S-phase checkpoint, and results in unresolved γH2AX foci, indicative of unrepaired DNA damage frontiersin.org. This disruption of normal RNR functions after DNA damage is highly cytotoxic frontiersin.org.
Preclinical studies evaluating sequential combinations of this compound and gemcitabine have also demonstrated synergistic or additive antitumoral effects nih.gov. This synergy was most evident with prolonged pre-exposure to this compound (at least 12 hours) before gemcitabine administration, potentially due to increased cellular and DNA uptake of gemcitabine nih.gov.
Furthermore, preclinical studies in epithelial ovarian cancer (EOC) cells with wild-type BRCA status have shown that sequential combination of this compound and cisplatin is necessary to achieve synergism nih.gov. This compound inhibits homologous recombination repair (HRR) activity, which is a mechanism of platinum resistance, thereby enhancing the sensitivity of these cells to cisplatin nih.gov.
These findings highlight the critical importance of the administration sequence in optimizing the efficacy of this compound in combination therapies, particularly with agents that induce DNA damage.
Research into Combinations with Emerging Targeted Therapies
Research is also actively exploring the combination of this compound with emerging targeted therapies, aiming to leverage different mechanisms to enhance antitumor activity and overcome resistance.
One area of investigation is the combination of this compound with PARP inhibitors plos.orgnih.govaacrjournals.org. PARP inhibitors are particularly effective in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA mutations aacrjournals.org. However, resistance to PARP inhibitors can occur, partly due to restored HRR activity aacrjournals.org. Preclinical studies have shown that this compound can disrupt HRR, even in BRCA wild-type EOC cells, by impairing CtIP-mediated DNA double-strand break end resection plos.orgnih.govaacrjournals.org. This disruption of HRR by this compound can sensitize cancer cells, including BRCA wild-type EOC cells, to PARP inhibitors like olaparib (B1684210) plos.orgnih.govaacrjournals.org.
Preclinical data supports the rationale for combining this compound with PARP inhibitors to target HRR-proficient EOC cells aacrjournals.org. Studies have demonstrated that this compound augments the sensitivity of BRCA wild-type EOC cells to olaparib, resulting in synergistic sensitization aacrjournals.org.
Research also extends to combining this compound with inhibitors of cell cycle checkpoints, such as CHEK1 and WEE1 inhibitors biorxiv.org. Preclinical studies in Ewing sarcoma (EwS) cells have shown a strong synergistic effect between this compound and CHEK1 or WEE1 inhibitors biorxiv.org. This combination targets RRM2, a subunit of RNR, which is highly expressed in EwS biorxiv.org. The rationale is to exploit the dependence of cancer cells on these checkpoints when DNA synthesis or repair is inhibited by this compound biorxiv.org.
Another targeted therapy being investigated in combination with this compound is lutetium Lu 177 dotatate (B3348540) (Lutathera), a targeted radiation-based treatment used for neuroendocrine tumors (NETs) targetedonc.comcancer.gov. This compound is being evaluated as a radiation sensitizer (B1316253) in combination with lutetium Lu 177 dotatate in an ongoing randomized phase 2 trial for well-differentiated somatostatin (B550006) receptor-positive NETs targetedonc.com. Early findings from this trial suggest the combination is safe targetedonc.com.
Combinations with other targeted agents, such as the VEGFR inhibitor cediranib (B1683797), are also being explored, particularly in the context of overcoming resistance to PARP inhibitors in ovarian cancer plos.org. Preclinical studies have evaluated a triple combination of this compound, olaparib, and cediranib, showing suppression of tumor progression in BRCA-wild type and PARP inhibitor-resistant EOC models plos.org.
These research efforts highlight the potential of combining this compound with a range of targeted therapies to enhance efficacy, overcome resistance, and improve outcomes in various cancer types.
Data Table: Preclinical Synergy of this compound Combinations
| This compound Partner | Cancer Type / Model | Observed Effect | Preclinical Finding | Source |
| Cisplatin | Uterine Cervix Cancer Cells | Enhanced Cytotoxicity | Protracted DNA repair when this compound given after cisplatin. | frontiersin.org |
| Cisplatin | BRCA wild-type EOC Cells | Synergism | Achieved with sequential administration; this compound inhibits HRR. | nih.gov |
| Radiation | Uterine Cervix Cancer Cells | Enhanced Cytotoxicity | Protracted DNA repair when this compound given after radiation. | frontiersin.org |
| Gemcitabine | Various Cancer Cells (in vitro) | Synergy/Additive | Most evident with prolonged pre-exposure to this compound. | nih.gov |
| Olaparib (PARP inhibitor) | BRCA wild-type EOC Cells | Synergistic Sensitization | This compound disrupts HRR. | nih.govaacrjournals.org |
| Etoposide | BRCA1 wild-type EOC Cells | Sensitization | This compound disrupts CtIP-mediated DSB resection. | aacrjournals.org |
| Doxorubicin | BRCA wild-type EOC Cells | Synergistic Sensitization | This compound inhibits HRR activity. | nih.gov |
| CHEK1 Inhibitors | Ewing Sarcoma Cells | Strong Synergy | Targets RRM2; overcomes chemoresistance. | biorxiv.org |
| WEE1 Inhibitors | Ewing Sarcoma Cells | Strong Synergy | Targets RRM2; overcomes chemoresistance. | biorxiv.org |
| Cediranib (VEGFR inhibitor) | BRCA-wild type and PARP inhibitor-resistant EOC (mouse model) | Suppressed Progression | Evaluated in triple combination with olaparib and this compound. | plos.org |
Note: This table summarizes preclinical findings regarding the effects of this compound in combination with other agents. The level of evidence and specific outcomes may vary between studies.
Structure Activity Relationships Sar and Triapine Analog Development
Structural Modifications of the Thiosemicarbazone Backbone
The core structure of Triapine consists of a 3-aminopyridine (B143674) ring linked to a thiosemicarbazone moiety. Modifications to the thiosemicarbazone backbone, specifically at the N(4) position, have been extensively investigated to optimize the compound's properties acs.orgspandidos-publications.com. The terminal amino group of the thiosemicarbazone can be mono- or di-substituted, commonly with alkyl groups like methyl. These modifications can significantly impact the lipophilicity, electronic properties, and steric hindrance around the metal-binding site.
For instance, stepwise methylation of the terminal NH₂ group of this compound has been shown to alter its cytotoxic activity and ability to circumvent resistance mechanisms acs.org. While some single methylations may not dramatically increase activity, the introduction of at least one N-dimethylation can render the compound effective against this compound-resistant cell lines acs.org.
Impact of Ligand Modifications on Metal Chelation Properties
Thiosemicarbazones are known for their ability to efficiently chelate first-row transition metals, including iron and copper nih.govcore.ac.uk. This compound and its analogs typically act as tridentate ligands, binding to metal ions through the nitrogen atom of the pyridine (B92270) ring, the imine nitrogen, and the sulfur atom of the thiocarbonyl group wikipedia.org.
Structural modifications to the thiosemicarbazone backbone or the heterocyclic ring can significantly alter the metal-binding affinity, selectivity, and the redox properties of the resulting metal complexes escholarship.orgcore.ac.uk. For example, the addition of methyl groups to the terminal nitrogen of the thiosemicarbazone moiety can increase copper(II) binding abilities acs.org. The stability and redox activity of the metal-thiosemicarbazone complex are crucial for their biological function, particularly for RNR inhibition, which involves redox cycling of the metal center escholarship.orgnih.gov. Studies have shown that the oxidation rates of the Fe(II) complexes of this compound analogs can serve as an indicator of their in vitro potency escholarship.org.
Influence of Structural Changes on RNR Inhibition Potency
This compound's primary mechanism of action involves the inhibition of RNR, an enzyme essential for DNA synthesis rsc.orgnih.govaacrjournals.org. The inhibitory activity is mediated by the formation of a metal complex, primarily with iron, which disrupts the tyrosyl radical required for enzyme function rsc.orgmdpi.comescholarship.org.
Structural modifications can influence RNR inhibition potency by affecting the ability of the analog to form the active metal complex, its intracellular accumulation, or its interaction with the enzyme itself. While this compound is a potent RNR inhibitor, some analogs, particularly those with terminal dimethylation like Dp44mT, exhibit significantly higher cytotoxicity, although their RNR inhibition profile might differ or be less pronounced compared to other mechanisms nih.govoncotarget.com. This suggests that while RNR inhibition is a key target for this compound, other mechanisms may contribute to the enhanced activity of its derivatives nih.govoncotarget.com.
Development of Novel this compound Derivatives with Enhanced Biological Activity (e.g., N(4),N(4)-dimethyl-triapine, Dp44mT)
The development of this compound analogs has led to the identification of compounds with enhanced biological activity and altered mechanisms of action. A notable example is the impact of terminal dimethylation on the thiosemicarbazone moiety.
N(4),N(4)-dimethyl-triapine, a derivative with two methyl groups on the terminal nitrogen of the thiosemicarbazone, has been synthesized and studied nih.govacs.org. This modification can influence the compound's lipophilicity and its interaction with metal ions and biological targets.
Another prominent analog is di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) nih.govuni.lufishersci.com. Although structurally related to this compound by possessing an α-N-heterocyclic thiosemicarbazone backbone, Dp44mT features two pyridyl rings and a geminal dimethyl group at the N(4) position. Dp44mT has demonstrated significantly higher cytotoxic potency (often 50 to 100 times more potent) in various cancer cell lines compared to this compound nih.govpnas.org.
Interestingly, the mechanisms of action of this compound and Dp44mT appear to diverge despite their structural similarities and metal-chelating properties nih.govresearchgate.net. While this compound's activity is strongly linked to iron chelation and RNR inhibition, Dp44mT's enhanced cytotoxicity is associated with its interaction with copper and the induction of lysosomal membrane permeabilization and paraptosis nih.govoncotarget.comresearchgate.netaacrjournals.orgnih.govnih.gov. The addition of copper can inactivate this compound, but it can potentiate the cytotoxicity of Dp44mT nih.govresearchgate.net. This highlights how subtle structural changes, such as terminal dimethylation and the nature of the heterocyclic system, can lead to distinct biological profiles.
Here is a table summarizing the comparative activity of this compound and Dp44mT:
| Compound | Structural Features | Typical Cytotoxic Potency (vs. This compound) | Primary Metal Interaction | Key Proposed Mechanism(s) |
| This compound | 3-aminopyridine, Thiosemicarbazone | 1x | Iron | RNR Inhibition, Iron Chelation |
| Dp44mT | Di-2-pyridylketone, N(4),N(4)-dimethyl-thiosemicarbazone | 50-100x higher | Copper, Iron | Lysosomal Permeabilization, Paraptosis, Copper Interaction |
Computational and Medicinal Chemistry Approaches in Analog Design
Computational and medicinal chemistry approaches play a crucial role in the rational design and optimization of this compound analogs pharmidex.comscielo.org.mx. Computational methods, such as molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis, can provide insights into the preferred conformations of the ligands, their binding interactions with metal ions and biological targets (like RNR), and predict their physicochemical properties aacrjournals.orgscielo.org.mxresearchgate.net.
These in silico techniques complement experimental efforts by helping to:
Identify key structural features responsible for desired activity (e.g., RNR inhibition, metal chelation).
Predict the potential activity of novel, unsynthesized analogs.
Guide the synthesis of targeted libraries of derivatives with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles scielo.org.mx.
Understand the molecular basis of drug resistance and design analogs that can overcome these mechanisms acs.org.
Future Directions and Research Gaps in Triapine Studies
Elucidation of Remaining Unexplored Molecular Targets
While Triapine is primarily known for its inhibition of ribonucleotide reductase (RR) by chelating iron essential for the RRM2 subunit, evidence suggests the existence of additional molecular targets and mechanisms contributing to its effects. This compound's interaction with intracellular iron and its ability to generate reactive oxygen species (ROS) are considered part of its mode of action nih.govresearchgate.net. It has been shown that this compound can inhibit Top2A, but only in the presence of Cu(II) researchgate.net. Research into this compound derivatives suggests that their interaction with cellular copper depots might be important for their increased activity, potentially involving intracellularly formed copper complexes as active metabolites acs.orgresearchgate.net. Further research is needed to comprehensively identify and characterize these unexplored targets, including other metal-dependent enzymes or pathways influenced by this compound's metal-chelating properties. Understanding these additional interactions could provide insights into differential cellular responses and potential strategies for combination therapies. The precise mechanisms by which this compound interacts with copper and how this interaction contributes to cytotoxicity, especially in the context of novel derivatives, represent a significant knowledge gap acs.orgresearchgate.net.
Investigation of Differential Cellular Responses to this compound
This compound has demonstrated varying degrees of activity across different cancer types, showing more promise in hematological malignancies compared to solid tumors scispace.comresearchgate.netrsc.org. The reasons for this differential sensitivity and the mechanisms underlying resistance in solid tumors are not fully understood and represent a critical research gap acs.orgrsc.org. Studies have shown that cancer cells can develop resistance to this compound, and understanding the mechanisms of acquired resistance is crucial for developing strategies to overcome it acs.orgrsc.org. Research into this compound-resistant cell lines has revealed that some this compound derivatives with specific modifications, such as terminal dimethylation, can overcome acquired this compound resistance acs.org. Further investigation into the genetic, epigenetic, and proteomic factors that dictate a cell's response to this compound is necessary. This includes exploring the role of drug transporters, metabolic enzymes, DNA repair pathways (beyond RR inhibition), and the tumor microenvironment in influencing this compound's efficacy. For instance, studies have explored the sequential exposure of non-small cell lung cancer cell lines to this compound followed by gemcitabine (B846), highlighting the importance of treatment scheduling based on cellular responses nih.gov. The impact of alterations in RRM1 and RRM2 expression on resistance to cytotoxic therapies also warrants further study nih.gov.
Development of Advanced Preclinical Models
The translation of promising preclinical findings for this compound into successful clinical outcomes, particularly for solid tumors, has been challenging scispace.comresearchgate.net. This suggests a need for more predictive preclinical models that better recapitulate the complexity of human cancers and the tumor microenvironment. While studies have utilized in vitro cell lines and in vivo xenograft models researchgate.netnih.govnih.govbiorxiv.org, more advanced models are needed. Future research should focus on developing and utilizing complex 3D cell culture models, organoids, and patient-derived xenografts (PDXs) that maintain the heterogeneity and characteristics of the original tumors. researchgate.net. These models can provide a more accurate assessment of this compound's activity, its interaction with the tumor microenvironment, and the mechanisms of resistance in a more clinically relevant setting. Preclinical models have been instrumental in understanding this compound's radiosensitizing properties and its potential to overcome resistance to other agents like doxorubicin (B1662922) and gemcitabine in specific cancer types like Ewing sarcoma biorxiv.org.
Exploration of Novel this compound Formulations for Enhanced Efficacy in Research
The pharmacokinetic properties of this compound, including a short plasma half-life and potential for rapid metabolism, have been suggested as possible reasons for its limited efficacy in solid tumors scispace.comrsc.org. Developing novel formulations that can improve this compound's pharmacokinetics, increase its tumor accumulation, and potentially reduce off-target effects is a key area for future research scispace.com. Studies have explored encapsulating this compound into polymeric nanoparticles and liposomes to improve its pharmacokinetics and targeted delivery scispace.comresearchgate.net. While initial attempts with some nanoformulations showed burst release, the synthesis of novel this compound derivatives with improved loading properties has been investigated scispace.com.
An example of research into novel formulations includes the encapsulation of this compound derivatives into liposomes, which demonstrated improved survival in animal models and prevented methemoglobin formation, a common side effect scispace.com. Another study explored CaCO3 nanoparticles loaded with gemcitabine and this compound to overcome drug resistance in pancreatic cancer, showing enhanced therapeutic effect in preclinical models researchgate.net.
Future research should continue to explore various drug delivery systems, including nanoparticles, liposomes, and other targeted delivery strategies, to optimize this compound's delivery to tumor sites and improve its therapeutic index in preclinical settings. The development of an oral formulation has also been explored to allow for different administration schedules aacrjournals.org.
Here is a table summarizing some preclinical findings related to novel this compound formulations:
| Formulation Type | Observed Effect in Preclinical Models | Reference |
| Polymeric Nanoparticles/Liposomes | Improved pharmacokinetics, targeted delivery (initial attempts showed burst release) | scispace.comresearchgate.net |
| Novel this compound Derivatives in Liposomes | Increased survival, prevention of methemoglobin formation, improved loading and continuous release | scispace.com |
| CaCO3 Nanoparticles with this compound + Gemcitabine | Enhanced therapeutic effect, overcome drug resistance in pancreatic cancer cell lines/spheroids | researchgate.net |
Integration with Systems Biology and Omics Approaches
A comprehensive understanding of this compound's effects at the cellular and systemic levels requires the integration of systems biology and various omics approaches. These approaches can help to unravel the complex molecular networks influenced by this compound, identify biomarkers of response and resistance, and predict patient outcomes nih.govfrontiersin.orgfrontiersin.org. Future research should leverage genomics, transcriptomics, proteomics, metabolomics, and lipidomics to gain a holistic view of this compound's impact on cancer cells and the tumor microenvironment. nih.govfrontiersin.orgfrontiersin.org. This includes using high-throughput screening and gene/protein array-based assays, although their time and cost-effectiveness can be a limitation researchgate.net.
Integrating multi-omics data with computational biology and bioinformatics tools can help in identifying novel targets, understanding differential cellular responses, and developing personalized treatment strategies nih.govfrontiersin.orgfrontiersin.orgresearchgate.netcancer.gov. For example, omics data can be used to build predictive models for treatment response or to identify key pathways that are activated or inhibited by this compound nih.gov. Such integrative approaches are crucial for moving beyond a single-target view and understanding the broader impact of this compound on cellular systems. The application of systems biology in drug discovery and development, particularly in identifying novel leads and targets through various omics, is a recognized approach researchgate.net.
Q & A
Q. What is the established mechanism of Triapine's ribonucleotide reductase (RNR) inhibition, and what experimental methodologies are used to validate this?
this compound inhibits RNR by chelating iron, a cofactor critical for the enzyme's activity. Key methodologies include:
- In vitro enzyme assays : Measure RNR activity in the presence/absence of this compound using spectrophotometric detection of substrate conversion (e.g., CDP reduction to dCDP) .
- Molecular docking studies : Computational models to identify this compound-iron binding sites on RNR subunits .
- Iron-depletion assays : Quantify intracellular iron levels via fluorescence probes (e.g., calcein-AM) to correlate this compound-induced iron chelation with RNR inhibition .
Q. Which preclinical models are most relevant for evaluating this compound's anticancer efficacy, and what are their limitations?
- Cell line models : Human glioblastoma (e.g., U87, T98G) and pancreatic cancer lines are common, with cytotoxicity assessed via MTT assays or clonogenic survival . Limitations include poor representation of tumor microenvironments.
- Xenograft models : Subcutaneous or orthotopic implantation in immunodeficient mice to study pharmacokinetics (PK) and tumor growth inhibition. Limitations include lack of immune system interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and limited clinical activity of this compound in solid tumors?
- Variable experimental conditions : Replicate clinical dosing regimens (e.g., infusion rates, bioavailability) in preclinical models to improve translational relevance .
- Tumor heterogeneity analysis : Use single-cell RNA sequencing to identify subpopulations resistant to this compound due to upregulated iron transporters (e.g., SLC40A1) or alternative RNR isoforms .
- Combination therapy validation : Pair this compound with radiation or temozolomide in phase I trials to assess synergistic effects, leveraging factorial experimental designs .
Q. What methodologies optimize this compound combination therapy protocols to mitigate toxicity while maintaining efficacy?
- Dose-escalation frameworks : Follow phase I trial templates (e.g., 3+3 design) to determine maximum tolerated doses (MTD) when combining this compound with radiation .
- Pharmacodynamic (PD) biomarkers : Monitor lactate dehydrogenase (LDH) levels as a surrogate for RNR inhibition and correlate with toxicity profiles .
- PK/PD modeling : Use non-linear mixed-effects models (NONMEM) to predict drug exposure-response relationships across patient subpopulations .
Q. What advanced techniques characterize this compound's metabolic pathways, and how do they influence drug resistance?
- In vitro microsomal assays : Incubate this compound with liver microsomes (human/murine) and identify metabolites via LC-MS/MS. Key pathways include hydroxylation and acetylation .
- Resistance models : Generate this compound-resistant cell lines via chronic exposure, followed by metabolomic profiling to detect upregulated CYP450 enzymes (e.g., CYP3A4) .
- Ethical considerations : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing metabolism studies involving human hepatocytes .
Q. How can researchers design robust studies to identify predictive biomarkers for this compound response?
- Proteomic screens : Use reverse-phase protein arrays (RPPA) to quantify RNR subunit expression (RRM1, RRM2) in tumor biopsies pre-/post-treatment .
- Machine learning integration : Train algorithms on omics data (transcriptomics, metabolomics) to classify responders vs. non-responders .
- Validation cohorts : Replicate findings in independent datasets using PRoBE (Prospective-specimen-collection, Retrospective-blinded-evaluation) frameworks to minimize bias .
Methodological Guidelines for this compound Studies
- Data contradiction analysis : Apply meta-analytic techniques (e.g., random-effects models) to synthesize conflicting results from heterogeneous studies .
- Ethical compliance : Justify sample sizes using power calculations (α=0.05, β=0.20) and document informed consent protocols for clinical trials .
- Reporting standards : Follow CONSORT guidelines for clinical trials and ARRIVE 2.0 for preclinical studies to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
